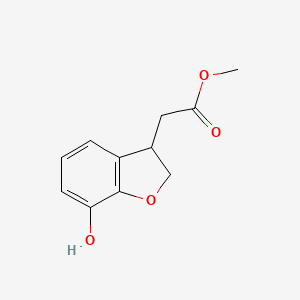![molecular formula C12H19NO3 B6355082 cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester CAS No. 1263378-57-9](/img/structure/B6355082.png)
cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester” is also known by its IUPAC name, “tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo [3.2.0]heptane-3-carboxylate”. It has a CAS Number of 1263378-57-9 and a molecular weight of 225.29 . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12-/m1/s1 . This code provides a detailed description of the compound’s molecular structure, including its atomic connectivity and stereochemistry. Physical And Chemical Properties Analysis
This compound is a light yellow solid . More detailed physical and chemical properties, such as melting point, boiling point, and density, were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Bicyclic Compounds in Drug Research
Norbornane compounds in pharmaceutical research : Bicyclo[2.2.1]heptanes, such as norbornane compounds, have garnered attention in pharmaceutical research due to their unique molecular shape and the fixed position of their substituents. These features make them suitable test molecules for studying structure-activity relationships. Norbornanes have been used as medicaments and are explored for their potential in drug research, highlighting the significance of bicyclic compounds in medicinal chemistry (Buchbauer & Pauzenberger, 1991).
Catalytic Oxidation for Chemical Synthesis
Catalytic oxidation of cyclohexene : Bicyclic compounds like cyclohexene can undergo oxidation to produce a variety of products with different oxidation states and functional groups. Controllable and selective catalytic oxidation processes are valuable for synthesizing intermediates used in the chemical industry. Research in this area focuses on developing synthetic routes that selectively afford targeted products, underscoring the importance of bicyclic compounds in industrial applications (Cao et al., 2018).
Bicyclic Compounds in Material Science
Humic Substances Structural Analysis : Techniques like thermochemolysis with tetramethylammonium hydroxide (TMAH) have been used for the structural analysis of humic substances, revealing the presence of various carboxylic acid methyl esters. This method, which includes the methylation of carboxylic groups and hydroxyl groups, offers insights into the complex structures of humic acids, potentially applicable to studying the structural properties of similar bicyclic compounds (Río & Hatcher, 2013).
Biotechnological Applications
Carboxylic Ester Hydrolases (CEHs) : CEHs catalyze the hydrolysis of carboxylic esters into alcohol and acid. These enzymes, found across various life domains, have been studied for their potential in industrial applications, including the biocatalysis of esters. Research categorizing CEHs based on their structure and substrate specificity provides a foundation for engineering enzymes with enhanced capabilities, relevant for the development of biocatalytic processes involving bicyclic compounds (Oh et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (1R,5S)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYAUIMRPDSNP-UFBFGSQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC(=O)[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1R,5S)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

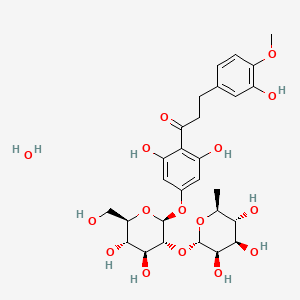
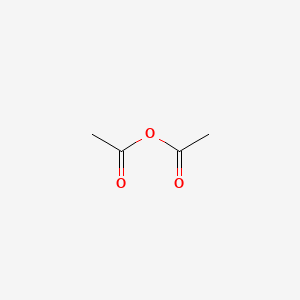

![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)
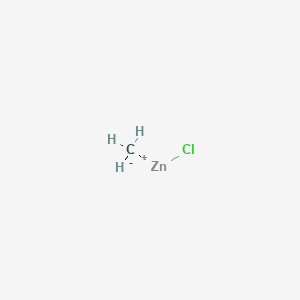

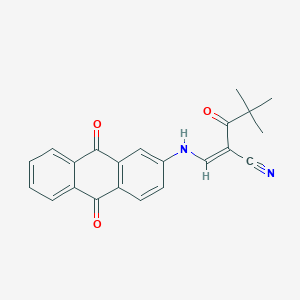
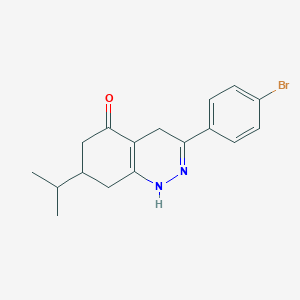

![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)
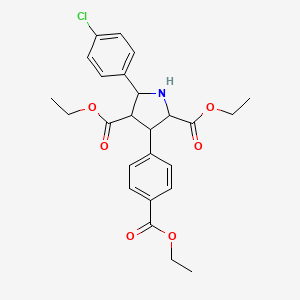
![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)
![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)
